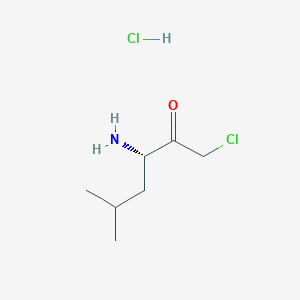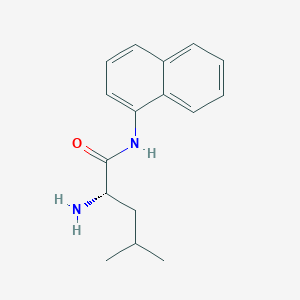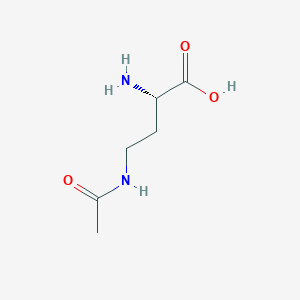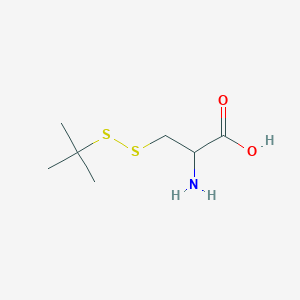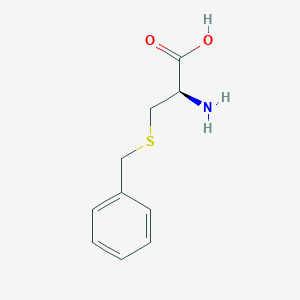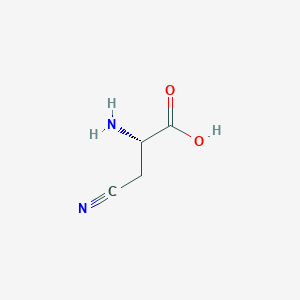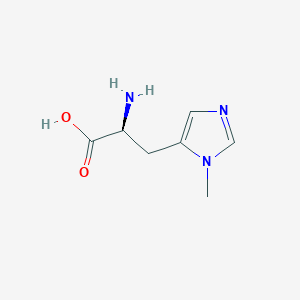
3-Methyl-L-histidine
Descripción general
Descripción
La 3-Metil-L-histidina es un derivado del aminoácido histidina. Es un aminoácido modificado postraduccionalmente que se excreta en la orina humana. Este compuesto es un biomarcador para la degradación de proteínas del músculo esquelético y se utiliza a menudo para evaluar el metabolismo muscular y el recambio de proteínas en diversas condiciones fisiológicas y patológicas .
Aplicaciones Científicas De Investigación
La 3-Metil-L-histidina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como biomarcador para estudiar el metabolismo y el recambio de proteínas.
Biología: Ayuda a comprender la degradación de proteínas musculares y el metabolismo muscular.
Medicina: Utilizado en estudios clínicos para evaluar la pérdida muscular y otras condiciones metabólicas.
Industria: Empleado en la producción de suplementos proteicos específicos y productos nutricionales
Mecanismo De Acción
El mecanismo de acción de la 3-Metil-L-histidina implica su papel como biomarcador para la degradación de proteínas musculares. Se produce mediante la metilación de los residuos de histidina en las proteínas actina y miosina. El compuesto se libera luego al torrente sanguíneo y se excreta en la orina, donde se puede medir para evaluar el recambio de proteínas musculares. Los objetivos moleculares incluyen los residuos de histidina en las proteínas musculares, y las vías involucradas están relacionadas con el metabolismo y la degradación de proteínas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Methyl-L-histidine plays a significant role in biochemical reactions, particularly in muscle tissues. It is produced through the enzymatic methylation of histidine during peptide bond synthesis and the methylation of actin and myosin . The enzyme responsible for this methylation is METTL9, a broad-specificity S-adenosylmethionine-dependent methyltransferase . This compound interacts with various biomolecules, including actin and myosin, and its presence indicates the extent of muscle protein turnover .
Cellular Effects
This compound influences various cellular processes, particularly those related to muscle function. It is a marker for muscle protein breakdown, and its levels can indicate the rate of muscle degradation . In cancer cells, the degradation of histidine, which includes the formation of this compound, can increase the sensitivity of cancer cells to certain treatments, such as methotrexate . This suggests that this compound may play a role in modulating cell signaling pathways and gene expression related to muscle and cancer cell metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with actin and myosin. The methylation of histidine residues in these proteins alters their function and stability, contributing to muscle protein turnover . The enzyme METTL9 catalyzes the methylation process, which is crucial for the formation of this compound . This modification can affect the binding interactions of actin and myosin with other proteins, influencing muscle contraction and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function. Studies have shown that histidine methylation, including the formation of this compound, is a dynamic process that can be influenced by various factors, such as enzyme activity and cellular conditions . Long-term studies in vitro and in vivo have demonstrated that this compound levels can fluctuate based on muscle activity and protein turnover rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to increased muscle protein breakdown, while lower doses may have minimal effects . In some studies, excessive levels of this compound have been associated with adverse effects, such as muscle weakness and metabolic dysfunction . These findings highlight the importance of dosage in studying the biochemical and physiological effects of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to muscle protein metabolism. It is produced through the methylation of histidine by the enzyme METTL9 . This process is part of the larger metabolic pathway of histidine degradation, which includes the conversion of histidine to glutamate through a series of intermediate molecules . The presence of this compound can affect metabolic flux and the levels of other metabolites involved in muscle protein turnover .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is primarily found in muscle tissues, where it is produced and subsequently released into the bloodstream . Transporters and binding proteins facilitate the movement of this compound within cells, ensuring its proper localization and accumulation . The distribution of this compound can be influenced by factors such as muscle activity and protein turnover rates .
Subcellular Localization
The subcellular localization of this compound is primarily within muscle cells, where it is associated with actin and myosin . The methylation of histidine residues in these proteins directs this compound to specific compartments within the muscle cells . This localization is crucial for its role in muscle protein turnover and function . Post-translational modifications, such as methylation, play a key role in targeting this compound to its specific subcellular locations .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La 3-Metil-L-histidina se sintetiza mediante la metilación enzimática de la histidina durante la síntesis del enlace peptídico. El proceso de metilación implica la adición de un grupo metilo a la molécula de histidina, que es catalizado por enzimas metiltransferasas específicas .
Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de 3-Metil-L-histidina generalmente implica el uso de histidina como material de partida, seguido de procesos de metilación enzimática o química. Las condiciones de reacción pueden incluir el uso de donantes de metilo como la S-adenosilmetionina y catalizadores específicos para facilitar la reacción de metilación .
Análisis De Reacciones Químicas
Tipos de reacciones: La 3-Metil-L-histidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la 3-Metil-L-histidina en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la reacción de sustitución deseada.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de 3-Metil-L-histidina, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos similares:
1-Metilhistidina: Otro derivado metilado de la histidina, pero con el grupo metilo unido en una posición diferente.
Histidina: El aminoácido principal del que se deriva la 3-Metil-L-histidina.
Carnosina: Un dipéptido que contiene histidina, conocido por sus propiedades antioxidantes.
Unicidad: La 3-Metil-L-histidina es única debido a su papel específico como biomarcador para la degradación de proteínas musculares. A diferencia de otros derivados de la histidina, está específicamente asociado con la metilación de las proteínas actina y miosina y se utiliza para evaluar el metabolismo muscular y el recambio de proteínas .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHILDINMRGULE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920521 | |
| Record name | 3-Methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 3-Methylhistidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10801 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
200 mg/mL at 25 °C | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
368-16-1, 15507-76-3 | |
| Record name | 3-Methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH8O8Y0H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




